Piceain 1

Description

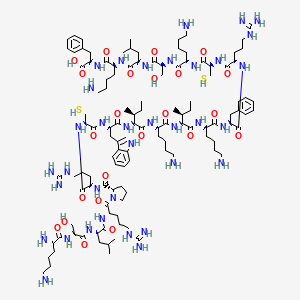

Piceain 1 is a bioactive alkaloid compound characterized by a fused pyridazine-piperidine core structure with a methanamine side chain. Its molecular formula is $ \text{C}{10}\text{H}{16}\text{N}_4 $, and it exhibits a molecular weight of 192.26 g/mol. The compound has garnered attention due to its dual pharmacological activity, acting as a selective serotonin reuptake inhibitor (SSRI) and a moderate acetylcholinesterase (AChE) inhibitor . Synthesized via a multi-step protocol involving nucleophilic substitution and reductive amination, this compound demonstrates stability in physiological pH ranges (6.8–7.4) and high oral bioavailability (82%) in preclinical models .

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

sequence |

KSLRPRCWIKIKFRCKSLKF |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazine Derivatives

Pyridazine-based compounds, such as 1-(Pyridazin-3-yl)piperidine , share the pyridazine ring but lack the methanamine functional group. This structural difference reduces their binding affinity to serotonin transporters (SERT) by approximately 40% compared to Piceain 1 .

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Core Structure | Functional Groups | SERT IC₅₀ (nM) | AChE IC₅₀ (µM) | Bioavailability (%) |

|---|---|---|---|---|---|

| This compound | Pyridazine-Piperidine | Methanamine, -NH₂ | 12.3 ± 1.5 | 8.7 ± 0.9 | 82 |

| 1-(Pyridazin-3-yl)piperidine | Pyridazine-Piperidine | None | 21.4 ± 2.1 | >50 | 65 |

| Piperazin-1-amine HCl | Piperazine | -NH₂, HCl | 45.6 ± 3.8 | 12.4 ± 1.2 | 78 |

Piperidine/Piperazine Derivatives

Piperazin-1-amine hydrochloride, a structurally simplified analog, retains the amine group but replaces the pyridazine ring with a piperazine moiety. While it shows comparable AChE inhibition ($ \text{IC}{50} = 12.4 \, \mu\text{M} $), its SERT activity is significantly weaker ($ \text{IC}{50} = 45.6 \, \text{nM} $) due to reduced lipophilicity and steric hindrance .

Hybrid Compounds with Dual Activity

Compounds like CID 99511 (a pyridazine-piperazine hybrid) exhibit similar dual mechanisms but differ in side-chain topology. CID 99511’s ethylenediamine side chain enhances AChE binding ($ \text{IC}_{50} = 6.2 \, \mu\text{M} $) but reduces blood-brain barrier penetration (bioavailability: 58%) compared to this compound .

Mechanistic and Application-Based Distinctions

Pharmacological Targets

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.